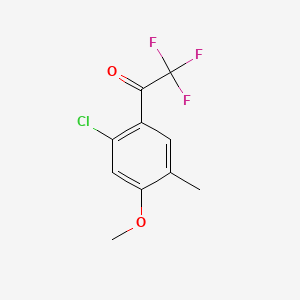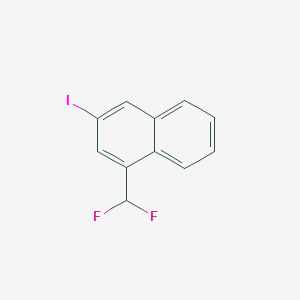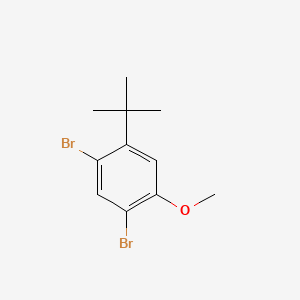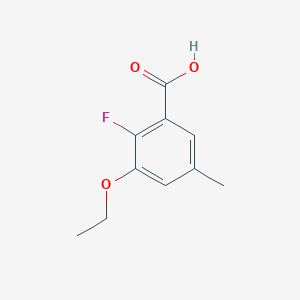
4-Chloro-3-(cyclohexylmethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(cyclohexylmethoxy)aniline is an organic compound with the molecular formula C13H18ClNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a cyclohexylmethoxy group at the 3-position. This compound is used in various biochemical and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(cyclohexylmethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with cyclohexylmethanol in the presence of a suitable base. The reaction typically proceeds under reflux conditions with a solvent such as toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process. This includes the chlorination of aniline to form 4-chloroaniline, followed by the etherification reaction with cyclohexylmethanol. The process is optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(cyclohexylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
4-Chloro-3-(cyclohexylmethoxy)aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(cyclohexylmethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-(cyclohexylmethoxy)aniline: Similar structure but with different substitution pattern.
4-Chloro-3-methoxyaniline: Lacks the cyclohexyl group, affecting its chemical properties and applications.
4-Chloroaniline: A simpler structure without the methoxy and cyclohexyl groups, used in different industrial applications.
Uniqueness
4-Chloro-3-(cyclohexylmethoxy)aniline is unique due to the presence of both the chlorine and cyclohexylmethoxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H18ClNO |
|---|---|
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
4-chloro-3-(cyclohexylmethoxy)aniline |
InChI |
InChI=1S/C13H18ClNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 |
Clave InChI |
YAAOSTITNXUAFN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2=C(C=CC(=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)


![N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}acetamide](/img/structure/B14770035.png)





![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)


![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)
![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)
